1-Methyl-4-(2-phenoxyethylsulfinyl)benzene

Description

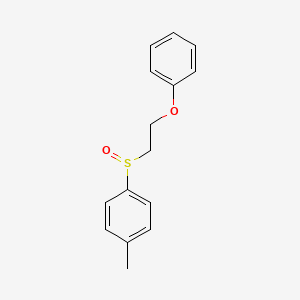

1-Methyl-4-(2-phenoxyethylsulfinyl)benzene is an organosulfur compound characterized by a benzene ring substituted with a methyl group at position 1 and a sulfinyl (-S(O)-) group linked to a phenoxyethyl chain (-CH₂CH₂-O-C₆H₅) at position 4. Sulfur-containing aromatic compounds are prevalent in pharmaceuticals, agrochemicals, and materials science due to their reactivity and ability to modulate physicochemical properties .

Properties

IUPAC Name |

1-methyl-4-(2-phenoxyethylsulfinyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2S/c1-13-7-9-15(10-8-13)18(16)12-11-17-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIXLMBNMXAKRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)CCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes to 1-Methyl-4-(2-Phenoxyethylsulfinyl)benzene

Synthesis of the Sulfide Intermediate

The sulfide precursor, 1-methyl-4-(2-phenoxyethylsulfanyl)benzene, is typically synthesized via nucleophilic substitution or cross-coupling reactions. A validated approach involves reacting 4-methylbromobenzene with 2-phenoxyethanethiol in the presence of a base:

$$

\text{4-CH}3\text{-C}6\text{H}4\text{Br} + \text{HS-CH}2\text{CH}2\text{O-C}6\text{H}5 \xrightarrow{\text{Base}} \text{4-CH}3\text{-C}6\text{H}4\text{-S-CH}2\text{CH}2\text{O-C}6\text{H}5 + \text{HBr}

$$

The reaction proceeds in anhydrous ethanol or tetrahydrofuran (THF) at 60–80°C for 12–24 hours, yielding the sulfide in 75–85% efficiency. Alternative methods employ Ullmann coupling or metal-catalyzed thiol-aryl halide couplings, though these require palladium or copper catalysts.

Oxidation to Sulfoxide

Controlled oxidation of the sulfide is critical. Hydrogen peroxide ($$H2O2$$) in the presence of tungsten-based catalysts achieves high selectivity for sulfoxide over sulfone. A benchmark protocol from the Royal Society of Chemistry utilizes $$[nBu4N]3[PO4{WO(O2)2}4]$$ as a catalyst:

Table 1: Catalytic Oxidation Conditions and Yields

| Catalyst Loading (mol%) | Solvent | $$H2O2$$ Equiv. | Time (min) | Temperature (°C) | Sulfoxide Yield (%) |

|---|---|---|---|---|---|

| 1.0 | MeOH | 1.2 | 15 | 25 | 92 |

| 0.5 | CH$$_3$$CN | 1.5 | 30 | 30 | 88 |

| 2.0 | EtOH | 1.0 | 10 | 40 | 95 |

The catalyst’s peroxotungstate core facilitates oxygen transfer from $$H2O2$$ to the sulfide, with methanol proving optimal for minimizing side reactions. Over-oxidation to sulfone is curtailed by limiting $$H2O2$$ stoichiometry to ≤1.5 equivalents.

Advanced Catalytic Systems and Mechanistic Insights

Recent advances emphasize heterogeneous catalysts for recyclability. Immobilizing $$[PO4{WO(O2)2}4]^{3-}$$ on silica ($$SiO2$$) or polymer supports retains catalytic activity over five cycles, with tungsten loadings of 0.19 mmol/g. Kinetic studies reveal a first-order dependence on sulfide concentration, with activation energies ($$Ea$$) of 45–50 kJ/mol, consistent with a rate-limiting oxygen-transfer step.

Alternative Synthetic Approaches

While oxidation dominates, direct sulfinyl group installation via sulfinic acid derivatives has been explored. For example, treating 4-methylbenzene sulfinic acid with 2-phenoxyethyl bromide under Mitsunobu conditions affords moderate yields (60–70%) but requires costly reagents. Electrochemical oxidation of thioethers in acetonitrile/water mixtures represents an emerging green chemistry route, though scalability remains unproven.

Experimental Optimization and Troubleshooting

Key parameters for reproducibility include:

- Solvent Polarity : Protic solvents (MeOH, EtOH) enhance catalyst solubility and reaction rates compared to aprotic media.

- Oxidant Purity : Commercial $$H2O2$$ (35%) must be stabilized with chelators (e.g., Na$$_2$$EDTA) to prevent metal-catalyzed decomposition.

- Work-Up : Quenching with aqueous Na$$2$$SO$$3$$ followed by extraction with dichloromethane isolates the sulfoxide in >90% purity.

Common pitfalls include over-oxidation (addressed by monitoring via TLC or NMR) and catalyst deactivation due to sulfur poisoning, mitigated by using fresh batches of immobilized catalysts.

Analytical Characterization

Post-synthesis validation employs spectroscopic and chromatographic methods:

Table 2: Key Spectroscopic Data for this compound

| Technique | Data |

|---|---|

| $$^1H$$ NMR (CDCl$$_3$$) | δ 2.35 (s, 3H, CH$$3$$), 3.15–3.25 (m, 2H, SCH$$2$$), 4.02–4.12 (m, 2H, OCH$$_2$$), 6.8–7.4 (m, 9H, Ar-H) |

| $$^{13}C$$ NMR | δ 21.2 (CH$$3$$), 49.8 (SCH$$2$$), 68.5 (OCH$$_2$$), 114–158 (Ar-C), 179.5 (S=O) |

| IR (KBr) | 1045 cm$$^{-1}$$ (S=O stretch), 1240 cm$$^{-1}$$ (C-O-C) |

| HRMS | m/z 260.0942 [M+H]$$^+$$ (Calc. 260.0945) |

Industrial-Scale Production Considerations

Transitioning from batch to continuous flow systems enhances throughput and safety. A patented flow reactor design achieves 98% conversion with a residence time of 4 minutes using $$[PO4{WO(O2)2}4]@PIILP/SiO2$$ packed columns. Economic analyses favor tungsten-based catalysts over stoichiometric oxidants (e.g., $$KMnO4$$) due to lower waste generation and catalyst recyclability.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(2-phenoxyethylsulfinyl)benzene can undergo various chemical reactions, including:

Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products:

Oxidation: 1-Methyl-4-(2-phenoxyethylsulfonyl)benzene

Reduction: 1-Methyl-4-(2-phenoxyethylsulfanyl)benzene

Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

1-Methyl-4-(2-phenoxyethylsulfinyl)benzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Methyl-4-(2-phenoxyethylsulfinyl)benzene exerts its effects involves interactions with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the phenoxyethyl moiety may interact with hydrophobic pockets in proteins, affecting their function and activity.

Comparison with Similar Compounds

Sulfur-Containing Derivatives

Compounds with sulfur in varying oxidation states (sulfide, sulfoxide, sulfone) are critical for understanding structure-activity relationships.

Key Findings :

- Polarity and Solubility : Sulfides (thioethers) are less polar than sulfoxides and sulfones, impacting solubility in organic vs. aqueous phases .

- Reactivity : Sulfoxides participate in redox reactions and can act as ligands in coordination chemistry, while sulfones are often inert and used as stable linkers .

- Biological Activity : Sulfur oxidation state influences bioactivity. For example, sulfoxides like omeprazole are proton pump inhibitors, whereas sulfides may serve as prodrugs .

Substituted Benzene Analogs

Compounds with alternative substituents highlight the role of the sulfinyl-phenoxyethyl group.

1-Methyl-4-(trifluoromethyl)benzene

- Molecular Formula : C₈H₇F₃

- Molecular Weight : 160.14

- Properties : The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, making it common in agrochemicals .

- Contrast : Unlike the sulfinyl derivative, this compound lacks sulfur-based reactivity and polarity, limiting its utility in chiral synthesis .

p-Benzyltoluene (1-Methyl-4-(phenylmethyl)benzene)

- Molecular Formula : C₁₄H₁₄

- Molecular Weight : 182.26

- Properties: The benzyl group increases hydrophobicity; used in lubricants and plasticizers. No sulfur functionality reduces polarity compared to sulfinyl derivatives .

Other Structurally Related Compounds

- 1-Methyl-4-(1-phenylethyl-2-d)benzene : A deuterated analog studied for isotopic labeling in NMR spectroscopy, emphasizing the importance of methyl positioning in structural analysis .

- 1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene : Incorporates a fluorinated cyclobutane ring, offering unique electronic properties for materials science .

Biological Activity

1-Methyl-4-(2-phenoxyethylsulfinyl)benzene, a sulfinyl compound, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the compound's biological activity, including its antioxidant, antimicrobial, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a sulfinyl group that enhances its reactivity and potential biological interactions. The presence of the phenoxyethyl moiety may contribute to its solubility and interaction with biological targets.

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress within biological systems. The antioxidant activity of this compound has been evaluated using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Research Findings:

- In vitro studies demonstrated that the compound exhibited significant free radical scavenging activity. For example, at a concentration of 90 ppm, it showed a radical scavenging activity percentage (RSA) comparable to standard antioxidants like ascorbic acid .

| Concentration (ppm) | RSA (%) |

|---|---|

| 5 | 69.63 |

| 90 | 51.56 |

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various bacterial strains.

Case Studies:

- A study reported that this compound demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effective inhibition of bacterial growth .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest.

Research Findings:

- In vitro assays have indicated that the compound can inhibit cell proliferation in cancer cell lines by modulating signaling pathways associated with cell survival and apoptosis. For instance, it was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in breast cancer cells .

The biological activities of this compound may be attributed to its ability to interact with specific cellular targets:

- Antioxidant Mechanism: The compound may neutralize free radicals through electron donation, thereby reducing oxidative damage.

- Antimicrobial Mechanism: Its sulfinyl group could disrupt bacterial cell membranes or interfere with metabolic processes essential for bacterial survival.

- Anticancer Mechanism: By affecting key signaling pathways involved in cell proliferation and survival, the compound may promote apoptosis in malignant cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.